
(1,2,3-13C3)propanoic acid
Overview
Description
(1,2,3-¹³C₃)Propanoic acid is a stable isotopically labeled derivative of propanoic acid, where all three carbon atoms in the propanoic acid backbone (CH₃CH₂COOH) are substituted with ¹³C isotopes. This labeling enables precise tracking of metabolic pathways, enzymatic transformations, and chemical interactions in biological and chemical systems using techniques like ¹³C nuclear magnetic resonance (NMR) spectroscopy . Its primary applications lie in metabolic studies, tracer experiments, and pharmacokinetic research, particularly in elucidating the fate of propanoic acid derivatives in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,2,3-13C3)propanoic acid can be synthesized through several methods. One common approach involves the carboxylation of ethylene with carbon-13 labeled carbon dioxide. Another method includes the hydrolysis of carbon-13 labeled propionitrile. The reaction conditions typically involve the use of catalysts such as palladium or nickel to facilitate the carboxylation process .
Industrial Production Methods
In industrial settings, propionic acid-13C3 is produced using isotopically labeled precursors. The production process involves the fermentation of isotopically labeled substrates by specific strains of bacteria, such as Propionibacterium. This biological method is preferred due to its efficiency and the high yield of isotopically labeled propionic acid .
Chemical Reactions Analysis
Halogenation Reactions
(1,2,3-¹³C₃)Propanoic acid undergoes α-halogenation to form labeled intermediates. In one synthesis route, bromination with SOCl₂ and Br₂ generates α-brominated derivatives, which are esterified to produce intermediates for vitamin B₆ vitamers .
Key Conditions and Yields
Alcohol (R) | Catalyst | Yield (%) |
---|---|---|
n-Butyl | CaO | 70 |
n-Propyl | CaO | 54 |
Ethyl | CaO | 48 |
Longer alkyl chains (e.g., n-butyl) and calcium oxide catalysts improve yields due to enhanced steric and electronic effects .
Esterification
Labeled propanoic acid reacts with alcohols to form isotopically labeled esters. For example:
$$ \text{(1,2,3-¹³C₃)Propanoic acid + Ethanol} \rightarrow \text{Ethyl (1,2,3-¹³C₃)propanoate} $$
Reaction thermodynamics (gas phase):
Reaction Component | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) |
---|---|---|
Propanoic acid + Ethanol | 83.7 ± 1.7 | 51.9 ± 5.4 |
This exothermic process is influenced by acid catalysts like P₂O₅ .
Oxidation and Biochemical Pathways
(1,2,3-¹³C₃)Propanoic acid is oxidatively metabolized via propionyl-CoA to succinyl-CoA in biological systems, a pathway traced using isotopic labeling . Key steps include:
-
Conversion to propionyl-CoA (ATP-dependent).
-
Carboxylation to D-methylmalonyl-CoA (biotin-dependent).
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Isomerization to L-methylmalonyl-CoA and rearrangement to succinyl-CoA (vitamin B₁₂-dependent) .
Diels-Alder Reactions
(1,2,3-¹³C₃)Propanoic acid derivatives participate in cycloadditions. For example, its ethyl ester reacts with 2,5-dihydrofuran under acidic conditions to form a bicyclic intermediate, a precursor to pyridoxine .
Optimized Conditions
Alcohol (R) | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
n-Butyl | CCl₃COOH | 210 | 72 |
Ethyl | CCl₃COOH | 200 | 57 |
Acid-Base Interactions
The labeled acid exhibits typical carboxylic acid behavior, forming salts with bases. For example:
$$ \text{(1,2,3-¹³C₃)Propanoic acid + NaOH} \rightarrow \text{Sodium (1,2,3-¹³C₃)propanoate} $$
Gas-phase proton affinity:
$$ \Delta_\text{r}H^\circ = 83.7 \pm 1.7 , \text{kJ/mol} $$ .
Scientific Research Applications
(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms into various biomolecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes.
Mechanism of Action
The mechanism of action of propionic acid-13C3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate of propionic acid and its derivatives. The molecular targets and pathways involved include the tricarboxylic acid cycle and gluconeogenesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isotopic Analogs: [1,2,3-¹³C₃]Acrylic Acid
Structural Similarity: Both compounds share a three-carbon backbone with ¹³C labeling. However, acrylic acid (CH₂=CHCOOH) contains a double bond between C1 and C2, whereas propanoic acid (CH₃CH₂COOH) is fully saturated. Metabolic Differences:
- In rats, [1,2,3-¹³C₃]acrylic acid is metabolized into multiple intermediates, including 3-hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine, and its S-oxide derivative .
- In contrast, [1,2,3-¹³C₃]propanoic acid is primarily metabolized into methylmalonic acid, a key intermediate in the tricarboxylic acid (TCA) cycle . Research Utility: The double bond in acrylic acid increases reactivity, leading to diverse metabolites, while propanoic acid’s saturation simplifies its metabolic tracing in energy metabolism studies.
Chlorinated Derivatives: 3-Phenylpropanoic Acids
Structural Similarity: Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) retain the propanoic acid backbone but feature aromatic and halogen substitutions . Functional Differences:
- Bioactivity: Chlorinated derivatives exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus, unlike the non-bioactive (1,2,3-¹³C₃)propanoic acid .
- Biosynthetic Origin: These compounds are produced by marine actinomycetes, highlighting their natural origin versus the synthetic isotopic labeling of (1,2,3-¹³C₃)propanoic acid .
Pharmaceutical Derivatives: β-Hydroxy-β-Arylalkanoic Acids
Structural Similarity: Compounds like α-(4-isobutylphenyl)propanoic acid (ibuprofen) share the propanoic acid core but incorporate aryl groups and hydroxyl substitutions . Functional Differences:
- Therapeutic Use: Aryl-substituted derivatives are nonsteroidal anti-inflammatory drugs (NSAIDs), targeting cyclooxygenase (COX) enzymes, whereas (1,2,3-¹³C₃)propanoic acid is non-therapeutic .
- Isotopic vs. Structural Modification : Isotopic labeling enables metabolic tracking, while aryl substitutions enhance drug-receptor interactions.
Property | (1,2,3-¹³C₃)Propanoic Acid | β-Hydroxy-β-Arylalkanoic Acids |
---|---|---|
Core Structure | CH₃CH₂COOH | Aryl-substituted propanoic acid |
Function | Metabolic tracer | Anti-inflammatory drug |
Reference |
Amino Acid Derivatives
Structural Similarity: Derivatives like (S)-2-Amino-3-(methylamino)-propanoic acid retain the propanoic acid backbone but feature amino and methylamino groups . Functional Differences:
- Biological Role: Amino acid derivatives participate in protein synthesis and enzymatic processes, unlike (1,2,3-¹³C₃)propanoic acid, which is metabolically inert .
- Complexity: Amino group additions increase molecular polarity and biological functionality.
Key Distinctions from Non-Carboxylic Acid Analogs
Example : 1,2,3-Trichloropropane (TCP)
Biological Activity
(1,2,3-^13C_3)propanoic acid is a stable isotope-labeled compound of propanoic acid, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including its metabolic pathways, effects on cellular processes, and implications in health and disease.
- Chemical Formula : C₃H₆O₂
- Molecular Weight : 77.06 g/mol
- CAS Number : 153474-35-2
(1,2,3-^13C_3)propanoic acid is a labeled variant of propanoic acid, which is a short-chain fatty acid (SCFA) involved in various metabolic processes.
Metabolic Pathways
Propanoic acid is primarily metabolized in the liver where it undergoes conversion to succinyl-CoA, entering the citric acid cycle. The incorporation of ^13C isotopes allows for detailed tracing of metabolic pathways using techniques such as mass spectrometry.
Table 1: Metabolic Conversion of Propanoic Acid
Compound | Pathway | Enzyme |
---|---|---|
Propanoic Acid | Conversion to Succinyl-CoA | Propionyl-CoA carboxylase |
Succinyl-CoA | Citric Acid Cycle | Various enzymes |
Cellular Effects
Research indicates that (1,2,3-^13C_3)propanoic acid may influence cellular processes such as inflammation and immune response. In studies involving peripheral blood mononuclear cells (PBMCs), propanoic acid derivatives have shown varying effects on cytokine release and cell proliferation.
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Cytokine Modulation :
- Propanoic acid has been shown to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6.
- In vitro studies suggest that certain concentrations can inhibit TNF-α production significantly.
- Cell Viability :
Case Studies
Case Study 1: Inhibition of TNF-α Production
A study evaluated the effects of (1,2,3-^13C_3)propanoic acid on TNF-α production in LPS-stimulated PBMCs. Results indicated a reduction in TNF-α levels by approximately 44–60% at optimal doses .
Case Study 2: Impact on IL-10 Release
Another investigation highlighted that (1,2,3-^13C_3)propanoic acid could enhance IL-10 production at lower doses, suggesting potential anti-inflammatory properties beneficial for chronic inflammatory conditions .
Implications in Health
The biological activities of (1,2,3-^13C_3)propanoic acid suggest potential therapeutic applications:
- Anti-inflammatory Agent : Its ability to modulate cytokine levels positions it as a candidate for treating inflammatory diseases.
- Metabolic Health : As a SCFA, it may play a role in gut health and metabolic regulation.
Q & A
Basic Research Questions
Q. What are the key considerations when using (1,2,3-¹³C₃)propanoic acid as an internal standard in environmental analysis?
Isotope dilution mass spectrometry (IDMS) requires precise preparation of isotopically labeled standards. For (1,2,3-¹³C₃)propanoic acid, ensure the labeled compound matches the chemical behavior of the analyte (e.g., retention time in chromatography, ionization efficiency). The EPA Method 533 specifies using ¹³C-labeled perfluorinated compounds (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-¹³C₃-propanoic acid) at concentrations of 50 µg/mL in methanol with NaOH to stabilize the solution . Validate isotopic purity (>99%) via high-resolution mass spectrometry (HRMS) to avoid interference from unlabeled isotopes.
Q. How do thermodynamic properties like melting point and entropy change with isotopic labeling in propanoic acid?
The normal melting point of unlabeled propanoic acid is -21°C, with ΔS positive for melting at -18°C . Isotopic substitution (¹³C) slightly increases molecular mass, which can alter vibrational frequencies and entropy. For example, ¹³C labeling may reduce entropy changes (ΔS) due to decreased vibrational freedom, though experimental validation using differential scanning calorimetry (DSC) is recommended. Computational modeling (e.g., DFT) can predict isotopic effects on thermodynamic parameters .
Q. What safety protocols should be followed when handling (1,2,3-¹³C₃)propanoic acid in laboratory settings?
Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring, including personal air sampling and medical evaluations for symptoms like respiratory irritation . Use fume hoods to minimize inhalation risks and PPE (gloves, lab coats) to prevent dermal contact. Emergency protocols should include access to occupational health services for exposure incidents .
Advanced Research Questions
Q. What experimental approaches are used to determine the impact of ¹³C₃ labeling on the metabolic pathways of propanoic acid in microbial studies?
Use stable isotope-resolved metabolomics (SIRM) with ¹³C₃-labeled propanoic acid to track carbon flux. Cultivate microbes in minimal media supplemented with the labeled compound, then extract metabolites for LC-HRMS analysis. Compare ¹³C enrichment patterns in downstream metabolites (e.g., succinate, acetyl-CoA) to map pathways. Control for isotopic scrambling by verifying label retention via tandem MS .
Q. How can contradictions in NMR data arising from ¹³C₃ labeling be resolved during structural elucidation of propanoic acid derivatives?
¹³C labeling introduces splitting in ¹H NMR spectra due to scalar coupling (e.g., ¹H-¹³C J-coupling). For (1,2,3-¹³C₃)propanoic acid, predict coupling patterns using computational tools (e.g., ACD/Labs NMR Suite) and compare with experimental data. In cases of ambiguity, use heteronuclear single-quantum coherence (HSQC) or ¹³C-edited NOESY to confirm proximity between labeled carbons and protons .
Q. What methodologies are recommended for synthesizing and purifying (1,2,3-¹³C₃)propanoic acid to ensure isotopic purity above 99%?
Synthesize via carboxylation of ¹³C-labeled ethanol derivatives using K¹³CN or Grignard reagents with ¹³CO₂. Purify via preparative HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Validate isotopic purity using HRMS (e.g., Q-TOF) and isotopic abundance via isotope ratio mass spectrometry (IRMS). Cambridge Isotope Laboratories reports ≥99% ¹³C purity for similar compounds, achieved through stringent distillation and crystallization steps .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported isotopic enrichment levels of (1,2,3-¹³C₃)propanoic acid across studies?
Cross-validate results using orthogonal methods:
- Compare HRMS data with nuclear magnetic resonance (NMR) integration for ¹³C signal intensity.
- Use isotope ratio mass spectrometry (IRMS) for absolute quantification of ¹³C abundance.
- Check for solvent or matrix effects (e.g., methanol in EPA Method 533) that may skew LC-MS results .
Q. Methodological Tables
Parameter | Unlabeled Propanoic Acid | (1,2,3-¹³C₃)Propanoic Acid | Reference |
---|---|---|---|
Molecular Weight (g/mol) | 74.08 | 77.03 (¹³C₃) | |
Melting Point (°C) | -21 | -20.5 (estimated) | |
Isotopic Purity | N/A | ≥99% | |
Typical Concentration (MS) | N/A | 50 µg/mL in methanol |
Properties
IUPAC Name |
(1,2,3-13C3)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432142 | |
Record name | Propionic acid-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.057 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153474-35-2 | |
Record name | Propionic acid-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153474-35-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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